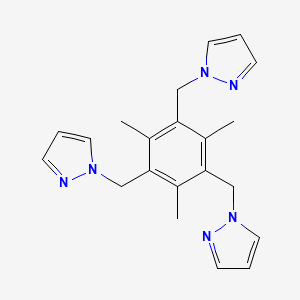

1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole)

Description

The compound 1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole) features a central 2,4,6-trimethylbenzene core symmetrically functionalized with three pyrazole moieties via methylene bridges. This tripodal ligand is structurally versatile due to its rigid aromatic core and flexible pyrazole arms, enabling diverse coordination modes in metal-organic frameworks (MOFs) and supramolecular assemblies . Its synthesis typically involves alkylation of pyrazole derivatives with 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, yielding the product in high purity, as confirmed by NMR, FTIR, and elemental analysis .

Propriétés

IUPAC Name |

1-[[2,4,6-trimethyl-3,5-bis(pyrazol-1-ylmethyl)phenyl]methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6/c1-16-19(13-25-10-4-7-22-25)17(2)21(15-27-12-6-9-24-27)18(3)20(16)14-26-11-5-8-23-26/h4-12H,13-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDJQSYCKFFLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CN2C=CC=N2)C)CN3C=CC=N3)C)CN4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole) typically involves the following steps:

Formation of the Benzene Core: The starting material, 2,4,6-trimethylbenzene, is subjected to a series of reactions to introduce the methylene linkers.

Attachment of Pyrazole Units: The methylene-linked benzene core is then reacted with pyrazole derivatives under controlled conditions to form the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The pyrazole units can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reactions: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the pyrazole rings.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's pyrazole moieties are known for their biological activities, including anti-inflammatory and anti-cancer properties. Research indicates that pyrazole derivatives can inhibit key enzymes related to cancer progression and inflammation.

- Anti-cancer Activity : Studies have shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole) have demonstrated promising results in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Pyrazole compounds are also evaluated for their ability to reduce inflammation. Preclinical studies suggest that these compounds can modulate inflammatory pathways effectively .

Coordination Chemistry

The unique structure allows for potential coordination with metal ions, forming metal complexes that can be utilized in catalysis or as sensors. The presence of multiple nitrogen atoms in the pyrazole rings enhances the ligand's ability to coordinate with transition metals.

Material Science

Due to its robust structure and thermal stability, this compound can serve as a precursor for creating advanced materials such as covalent organic frameworks (COFs). These materials have applications in gas storage, separation processes, and catalysis.

Case Studies

Several studies highlight the effectiveness of pyrazole derivatives in medicinal applications:

- Study on Anti-tubercular Activity : A derivative of pyrazole was synthesized and tested against Mycobacterium tuberculosis. Results indicated significant inhibitory activity with a minimal inhibitory concentration lower than standard treatments .

- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, derivatives exhibited a dose-dependent reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs .

Mécanisme D'action

The mechanism by which 1,1’,1’'-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole) exerts its effects involves its ability to form stable complexes with metal ions. The pyrazole units act as chelating agents, binding to metal ions and stabilizing them. This interaction can influence various molecular pathways, depending on the specific metal ion and the biological or chemical context.

Comparaison Avec Des Composés Similaires

Structural and Functional Variations

The compound belongs to a family of tripodal ligands with a 2,4,6-trimethylbenzene core. Key structural variations arise from substitutions at the heterocyclic arms (pyrazole, imidazole, benzimidazole, etc.) and functional groups (carboxylates, selones, phosphonates). These modifications influence electronic properties, solubility, and coordination behavior.

Table 1: Structural and Functional Comparison

Activité Biologique

1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole) is a complex organic compound with potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a central trimethylbenzene moiety connected to three methylene groups, each linked to a pyrazole ring. Its molecular formula is , and it has a molecular weight of approximately 570.66 g/mol.

Biological Activity Overview

Research indicates that compounds containing pyrazole rings exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of 1,1',1''-((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(1H-pyrazole) has been explored in various studies.

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives. For instance:

- Mechanism of Action : Pyrazole compounds are known to inhibit key enzymes involved in cancer cell proliferation and survival. They may induce apoptosis in cancer cells through the mitochondrial pathway.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a similar pyrazole compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively:

- Spectrum of Activity : The compound has shown effectiveness against various bacterial strains and fungi.

- Research Findings : In vitro assays indicated that similar compounds reduced bacterial growth by disrupting cell membrane integrity .

Data Table: Summary of Biological Activities

Anticancer Mechanisms

Research has shown that pyrazole derivatives can interact with various molecular targets:

- Protein Kinases : Inhibition of specific kinases involved in cancer signaling pathways.

- Reactive Oxygen Species (ROS) : Induction of ROS leading to oxidative stress in cancer cells.

Antimicrobial Mechanisms

The antimicrobial activity is often attributed to:

- Biofilm Disruption : The ability to disrupt biofilms formed by bacteria.

- Enzyme Inhibition : Targeting bacterial enzymes essential for survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.